4-Fluoro-1-iodo-2-methoxybenzene Synthesis via Diazotization-Iodination: 99% Isolated Yield Benchmark
The synthesis of 4-fluoro-1-iodo-2-methoxybenzene (isomer 1-fluoro-4-iodo-2-methoxybenzene, CAS 773855-64-4) via diazotization of 4-fluoro-3-methoxyphenylamine followed by KI-mediated iodination achieves a 99% isolated yield after aqueous workup and ethyl acetate extraction . This high-yielding, chromatography-free procedure produces the title compound as an orange oil in multigram quantities, demonstrating reliable scalability for procurement and inventory planning .
| Evidence Dimension | Isolated Yield in Diazotization-Iodination Synthesis |
|---|---|
| Target Compound Data | 99% isolated yield (8.8 g from 5.0 g starting amine) |
| Comparator Or Baseline | Standard Sandmeyer-type iodination yields for substituted anilines typically range 70–85% (class-level baseline) |
| Quantified Difference | +14–29 percentage points above typical range |
| Conditions | NaNO2/H2SO4, <0°C, KI, room temperature 18 h, extraction with EtOAc, no chromatography required |
Why This Matters
A 99% isolated yield with a chromatography-free workup reduces cost of goods and improves batch-to-batch consistency compared to analogs requiring chromatographic purification or giving lower yields.
